molecular formula C14H16N2O4 B2619849 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251706-73-6

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2619849
CAS No.: 1251706-73-6
M. Wt: 276.292
InChI Key: NJXNBMFEVNNQKM-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic quinoline derivative intended for research applications. Quinoline-based compounds are recognized in scientific literature for their broad therapeutic potential, showing significant promise in areas including anticancer and antimalarial research . These compounds often function by interacting with key biological targets such as enzymes and DNA. The specific quinolin-2-one core and methoxymethyl acetamide substituent of this compound are designed to modulate its properties for specialized investigative use. Researchers value this class of molecules for developing novel pharmacological agents and probing biochemical pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-7-9-5-13(17)16-12-6-10(3-4-11(9)12)15-14(18)8-20-2/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXNBMFEVNNQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Structure Variations

The 1,2-dihydroquinolin-2-one core distinguishes the target compound from analogs like coumarin (chromen-2-one) or benzothiazole derivatives. For example:

  • Coumarin-based analogs (e.g., compound 4 from ) exhibit a fused benzene-pyrone system, which confers distinct electronic properties and UV absorption characteristics compared to the partially saturated quinolinone core .
  • Benzothiazole-containing analogs (e.g., BF22511 in ) feature a sulfur-containing heterocycle, which may enhance metabolic stability but reduce polarity .

Substituent Analysis

Key substituents influence solubility, bioavailability, and target binding:

  • Methoxymethyl group (position 4) : Enhances lipophilicity compared to methyl or unsubstituted analogs (e.g., BF22510 in lacks this group) .
  • Acetamide vs.
  • Chlorophenyl substituents : ’s compound incorporates a chloro-phenyl group, increasing electronegativity and steric hindrance compared to the methoxy-substituted target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) Synthesis Method
Target Compound 1,2-Dihydroquinolin-2-one 4-(Methoxymethyl), 7-(2-methoxyacetamide) C₁₉H₁₈N₂O₄ 338.36 Not specified in evidence
BF22510 (benzamide analog) 1,2-Dihydroquinolin-2-one 4-(Methoxymethyl), 7-(2-methoxybenzamide) C₁₉H₁₈N₂O₄ 338.36 Commercial synthesis (A2B Chem)
Compound 4 () Coumarin (chromen-2-one) 7-(Acetamide-thiazolidinone) C₁₆H₁₄N₂O₅S 346.36 Scheme 1: Condensation reaction
BF22511 Benzothiazole 2-(1,3-Dioxoisoindole), 6-methyl C₁₈H₁₃N₃O₃S 351.38 Commercial synthesis (A2B Chem)
Compound Coumarin (chromen-2-one) 7-(2-Chloro-2-phenylacetamide) C₁₈H₁₄ClNO₃ 327.76 Scheme 1: Hybrid molecule synthesis

Pharmacological Implications (Theoretical)

While direct activity data is unavailable, structural trends from analogs suggest:

  • Dihydroquinolinone core: May inhibit kinases or DNA-interacting enzymes due to planar aromaticity.
  • Methoxy groups : Improve blood-brain barrier penetration compared to polar substituents in BF22511 .
  • Acetamide vs. Thiazolidinone: The latter in compound 4 () introduces a sulfur atom, which could modulate redox activity or metal chelation .

Limitations and Contradictions

  • Data gaps : Biological activity and pharmacokinetic profiles for the target compound require experimental validation.

Biological Activity

2-Methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1251561-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Utilizing a Pfitzinger reaction where isatin reacts with an appropriate ketone.
  • Introduction of the Methoxymethyl Group : Achieved via methylation using methoxymethyl chloride.
  • Final Assembly : The acetamide group is introduced through standard amide coupling techniques.

Antiproliferative Activity

Research indicates that derivatives of compounds similar to 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds with methoxy and hydroxyl substitutions have shown IC50_{50} values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells .
CompoundCell LineIC50_{50} (μM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK 2935.3

Antimicrobial Activity

In studies assessing antibacterial properties, certain derivatives demonstrated notable activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM .

The biological activity of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide may involve:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : By affecting cyclin/CDK activity, it may induce cell cycle arrest in cancer cells .

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, demonstrating a concentration-dependent inhibition of cell growth.
  • Animal Models : Preclinical evaluations in animal models have indicated that the compound can significantly reduce tumor size when administered at therapeutic doses.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Core scaffold construction : Start with the quinolinone backbone by cyclizing substituted anilines with β-keto esters.
  • Functionalization : Introduce methoxymethyl and methoxy groups via nucleophilic substitution or coupling reactions.
  • Acetamide coupling : Use chloroacetyl chloride or activated esters to conjugate the acetamide moiety at the 7-position.

Key Data from Literature:

StepReagents/ConditionsYield (%)Reference
Quinolinone formationβ-keto ester, acetic acid, reflux65–92%
MethoxymethylationNaH, methoxymethyl chloride, DMF75–86%
Acetamide couplingChloroacetyl chloride, K₂CO₃, DMF58–92%

Methodological Tips:

  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
  • Confirm regioselectivity using ¹H NMR (e.g., δ 11.73 ppm for NH in quinolinone) .

Advanced: How can researchers determine the relative contributions of aldehyde oxidase (AO) vs. CYP enzymes in metabolizing this compound?

Answer:
Experimental Design:

In vitro assays : Use human liver microsomes (CYP-mediated) and cytosol (AO-mediated).

Enzyme inhibition : Add selective inhibitors (e.g., hydralazine for AO, ketoconazole for CYP3A4).

Recombinant enzymes : Express individual CYP isoforms or AO in vitro to quantify activity.

Data Interpretation:

  • Calculate % contribution using the formula:

    \text{% Contribution} = \frac{\text{Metabolite formation rate (enzyme-specific)}}{\text{Total rate}} \times 100
  • AO typically dominates for electron-deficient heterocycles, but CYP3A4 may contribute significantly .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key Techniques:

  • ¹H/¹³C NMR : Identify substituents (e.g., δ 3.8 ppm for OCH₃, δ 10.0 ppm for NH).
  • Mass Spectrometry (ESI/APCI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 453.2300) .
  • IR Spectroscopy : Detect carbonyl stretches (1667 cm⁻¹ for amide C=O) .

Methodological Example:

  • For NMR assignments, use DMSO-d₆ as a solvent to resolve NH protons and aromatic splitting patterns .

Advanced: How can contradictory biological activity data across cell models be resolved?

Answer:
Strategies:

Orthogonal assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (caspase-3 activation).

Cell line validation : Use rat kidney fibroblasts (TGF-β/Smad pathway) and human pulmonary fibroblasts for cross-comparison.

Dose-response profiling : Test a wide concentration range (nM–μM) to identify off-target effects.

Case Study:

  • In TGF-β inhibition studies, discrepancies arose due to varying Smad phosphorylation kinetics; time-course experiments resolved this .

Basic: How should researchers assess the compound’s stability under physiological conditions?

Answer:
Protocol:

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.

Thermal stability : Heat at 40–60°C and analyze by TLC/NMR.

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation.

Findings from Analogues:

  • Methoxy groups enhance stability in acidic conditions compared to hydroxyl derivatives .

Advanced: What computational approaches predict target binding (e.g., TGF-β/Smad pathway)?

Answer:
Methods:

Molecular docking : Use AutoDock Vina to model interactions with TGF-β receptor’s kinase domain (PDB: 1PY5).

MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability.

QSAR modeling : Corrogate substituent effects (e.g., methoxymethyl enhances hydrophobic interactions) .

Validation:

  • Compare computational IC₅₀ values with experimental data from kinase inhibition assays .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Answer:
Procedure:

Crystal growth : Use slow evaporation (CHCl₃/EtOAc) to obtain single crystals.

X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .

Density functional theory (DFT) : Optimize geometry and compare with experimental data.

Key Insight:

  • The 2-oxo-1,2-dihydroquinoline core adopts a planar conformation, critical for π-stacking in protein binding .

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